tert-butyl N-[2-(3,3-difluorocyclobutyl)-1-oxopropan-2-yl]carbamate
Description
This compound is a carbamate derivative featuring a tert-butyl-protected amine group linked to a propan-2-yl backbone substituted with a 3,3-difluorocyclobutyl moiety and a ketone group. Its structural complexity arises from the cyclobutyl ring with geminal fluorine atoms, which introduces steric and electronic effects critical for its chemical behavior. The tert-butyl carbamate group serves as a protective moiety, enhancing stability during synthetic processes while enabling selective deprotection for downstream functionalization .
For example, tert-butyl carbamates are often synthesized via nucleophilic substitution or reductive amination, as seen in the preparation of tert-butyl N-(2-oxopropyl)carbamate and related derivatives . The 3,3-difluorocyclobutyl group may be introduced via cycloaddition or fluorination strategies, similar to the synthesis of tert-butyl 2-(3,3-difluorocyclobutyl)acetate .
Properties
CAS No. |
2229274-98-8 |
|---|---|
Molecular Formula |
C12H19F2NO3 |
Molecular Weight |
263.28 g/mol |
IUPAC Name |
tert-butyl N-[2-(3,3-difluorocyclobutyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C12H19F2NO3/c1-10(2,3)18-9(17)15-11(4,7-16)8-5-12(13,14)6-8/h7-8H,5-6H2,1-4H3,(H,15,17) |
InChI Key |
JOJFXRQQTBLTRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C=O)C1CC(C1)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-[2-(3,3-difluorocyclobutyl)-1-oxopropan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 3,3-difluorocyclobutanone under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
tert-butyl N-[2-(3,3-difluorocyclobutyl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Factor XIa Inhibitors
One of the prominent applications of this compound is as an inhibitor of Factor XIa, a key player in the coagulation cascade. Research has indicated that compounds like tert-butyl N-[2-(3,3-difluorocyclobutyl)-1-oxopropan-2-yl]carbamate can effectively inhibit Factor XIa activity, thereby potentially serving as therapeutic agents for thrombotic disorders. A patent (US10143681B2) highlights the synthesis of such inhibitors and their effectiveness in preventing thrombosis without increasing the risk of bleeding .
2. Anticancer Activity
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The unique structural features allow for interactions with biological targets involved in cancer cell proliferation and survival. Ongoing research is focused on evaluating these effects in various cancer cell lines.
Chemical Intermediate
This compound serves as an important intermediate in the synthesis of other complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry:
- Synthesis of Novel Pharmacophores : The compound can be modified to create new pharmacologically active compounds, expanding the library of potential drug candidates.
- Building Block for Fluorinated Compounds : The presence of fluorine atoms enhances the metabolic stability and bioavailability of drugs, making this compound a useful building block in drug design.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3,3-difluorocyclobutyl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved in these interactions can include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique attributes are best understood through comparison with structurally related carbamates. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings
Electronic and Steric Effects: The 3,3-difluorocyclobutyl group in the target compound introduces significant steric hindrance and electron-withdrawing effects compared to non-fluorinated analogues (e.g., tert-butyl (3-oxocyclopentyl)carbamate). This enhances resistance to enzymatic degradation and alters reactivity in nucleophilic substitutions .
Biological Relevance : Unlike morpholine- or benzotriazole-containing carbamates, the difluorocyclobutyl moiety may improve blood-brain barrier penetration, making it valuable in central nervous system-targeted drug candidates .
Synthetic Versatility : The tert-butyl carbamate group allows for orthogonal deprotection strategies, contrasting with benzyl or fluorenylmethyl carbamates, which require harsher conditions .
Thermodynamic and Spectroscopic Data
- NMR Analysis: The ¹⁹F NMR spectrum of tert-butyl (R)-(1-((3,3-difluorocyclobutyl)amino)-1-oxopropan-2-yl)carbamate (a closely related compound) shows distinct doublets at δ -85.81 and -99.35 ppm, confirming the presence of geminal fluorines .
- Stability : The tert-butyl group confers superior thermal stability compared to methyl or ethyl carbamates, as evidenced by differential scanning calorimetry (DSC) studies on similar derivatives .
Biological Activity
tert-butyl N-[2-(3,3-difluorocyclobutyl)-1-oxopropan-2-yl]carbamate (CAS Number: 2229274-98-8) is a compound with potential pharmaceutical applications due to its unique structural features and biological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H19F2NO3
- Molecular Weight : 263.281 g/mol
- SMILES Notation : O=CC(C1CC(C1)(F)F)(NC(=O)OC(C)(C)C)C
The compound features a tert-butyl group, a carbamate moiety, and a difluorocyclobutyl structure, which contribute to its biological activity.
The mechanism of action for this compound remains under investigation. However, compounds with similar structures often exhibit activity through modulation of enzyme pathways or receptor interactions. For instance, carbamates are known to influence the activity of acetylcholinesterase and other enzymes involved in neurotransmission.
Biological Activity
Research indicates that this compound may exhibit various biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of carbamates can inhibit tumor growth by inducing apoptosis in cancer cells. Specific assays measuring cell viability and apoptosis markers are crucial for validating these effects.
- Anti-inflammatory Properties : Compounds with similar structural motifs have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines. This could be a significant area for further exploration regarding the compound's therapeutic potential.
- Antimicrobial Effects : There is evidence suggesting that certain carbamate derivatives possess antimicrobial properties. Investigations into the compound's efficacy against various bacterial strains could provide valuable insights.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds or derivatives:
Q & A
Q. What are the key considerations for optimizing the synthesis of tert-butyl N-[2-(3,3-difluorocyclobutyl)-1-oxopropan-2-yl]carbamate?
The synthesis requires precise control of reaction conditions to maximize yield and purity. Critical parameters include:
- Temperature : Maintain between 0–25°C during carbamate coupling to prevent side reactions .
- pH : Use buffered conditions (pH 7–8) to stabilize reactive intermediates .
- Solvent choice : Dichloromethane or ethyl acetate under inert atmospheres minimizes decomposition of the difluorocyclobutyl moiety .
- Catalysts : Employ coupling agents like HATU or EDCI for amide bond formation .
Yield optimization often requires iterative adjustments to stoichiometry and reaction time, monitored via TLC or HPLC .
Q. How can analytical techniques validate the purity and structure of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- NMR : H and C NMR confirm the presence of the tert-butyl group (δ 1.4 ppm, singlet) and difluorocyclobutyl protons (δ 4.2–5.0 ppm, multiplet) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95% typical for research-grade material) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M+H] at m/z 317.1422 (calculated for CHFNO) .
Q. What precautions are necessary for handling this compound in the laboratory?
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential volatility of carbamate derivatives .
- Storage : Keep under argon at –20°C to prevent hydrolysis of the tert-butyl carbamate group .
- Waste disposal : Classify as hazardous organic waste; incinerate via licensed facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or MS data often arise from:
- Conformational isomers : The difluorocyclobutyl group may adopt multiple ring-puckered states, splitting NMR signals. Use variable-temperature NMR to coalesce peaks .
- Impurity interference : Trace solvents (e.g., DMF) or unreacted precursors can distort MS spectra. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in stereochemistry .
Q. What strategies are effective for studying the compound’s reactivity in medicinal chemistry applications?
- Protecting group removal : Treat with TFA/DCM (1:1 v/v) to cleave the tert-butyl carbamate, generating a free amine for further functionalization .
- Biological target screening : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to assess binding affinity to enzymes like proteases or kinases .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify oxidative degradation pathways (e.g., defluorination) .
Q. How can computational methods enhance understanding of its structure-activity relationships (SAR)?
- Molecular docking : Simulate interactions with target proteins (e.g., cyclin-dependent kinases) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with the carbamate oxygen and hydrophobic contacts with the difluorocyclobutyl group .
- DFT calculations : Analyze electron density maps (B3LYP/6-31G* level) to predict regioselectivity in electrophilic substitution reactions .
- MD simulations : Track conformational flexibility in aqueous environments to optimize pharmacokinetic properties .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Solvent volume reduction : Replace dichloromethane with ethyl acetate for easier large-scale evaporation .
- Purification bottlenecks : Switch from column chromatography to recrystallization (ethanol/water) for higher throughput .
- Quality control : Implement inline PAT (process analytical technology) tools like FTIR for real-time monitoring of reaction progress .
Notes
- Avoid using bench-scale protocols for GMP production without validating intermediate stability .
- Contradictory biological activity reports may stem from batch-to-batch purity variations; always verify via orthogonal methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
